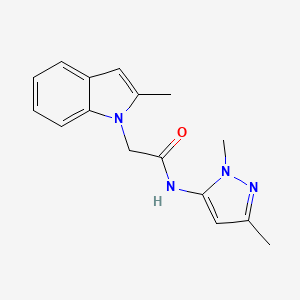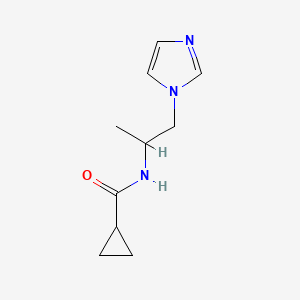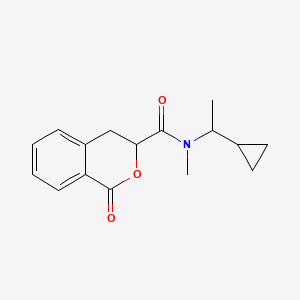
N-(1-cyclopropylethyl)-N-methyl-1-oxo-3,4-dihydroisochromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyclopropylethyl)-N-methyl-1-oxo-3,4-dihydroisochromene-3-carboxamide, also known as CERC-501, is a small molecule drug that has been developed as a potential treatment for a range of neuropsychiatric disorders. It is a selective antagonist of the kappa opioid receptor, which is involved in the regulation of mood, anxiety, and stress responses.
Wirkmechanismus
N-(1-cyclopropylethyl)-N-methyl-1-oxo-3,4-dihydroisochromene-3-carboxamide acts as a selective antagonist of the kappa opioid receptor, which is involved in the regulation of mood, anxiety, and stress responses. By blocking this receptor, N-(1-cyclopropylethyl)-N-methyl-1-oxo-3,4-dihydroisochromene-3-carboxamide is thought to have anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
N-(1-cyclopropylethyl)-N-methyl-1-oxo-3,4-dihydroisochromene-3-carboxamide has been shown to have a range of biochemical and physiological effects in preclinical studies. These include reducing stress-induced corticosterone release, decreasing anxiety-like behavior, and increasing levels of dopamine and serotonin in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1-cyclopropylethyl)-N-methyl-1-oxo-3,4-dihydroisochromene-3-carboxamide is that it is a selective antagonist of the kappa opioid receptor, which means that it has fewer off-target effects than other drugs that target this receptor. However, one limitation is that it has a relatively short half-life, which means that it may need to be administered frequently in order to maintain therapeutic levels.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-cyclopropylethyl)-N-methyl-1-oxo-3,4-dihydroisochromene-3-carboxamide. One possibility is to investigate its potential as a treatment for other neuropsychiatric disorders, such as schizophrenia or bipolar disorder. Another direction is to explore its effects on other neurotransmitter systems, such as the glutamate or GABA systems. Finally, it may be possible to develop more potent or longer-lasting versions of N-(1-cyclopropylethyl)-N-methyl-1-oxo-3,4-dihydroisochromene-3-carboxamide that could be more effective as a treatment for neuropsychiatric disorders.
Synthesemethoden
The synthesis of N-(1-cyclopropylethyl)-N-methyl-1-oxo-3,4-dihydroisochromene-3-carboxamide involves several steps, starting with the reaction of 2,4-dihydroxybenzaldehyde with cyclopropylmethylamine to form a Schiff base. This is then reduced with sodium borohydride to yield the corresponding amine, which is acylated with methyl chloroformate to form the final product.
Wissenschaftliche Forschungsanwendungen
N-(1-cyclopropylethyl)-N-methyl-1-oxo-3,4-dihydroisochromene-3-carboxamide has been the subject of extensive research in preclinical models of neuropsychiatric disorders, including depression, anxiety, and addiction. Studies have shown that it has potential as a treatment for these conditions, as well as for pain and inflammation.
Eigenschaften
IUPAC Name |
N-(1-cyclopropylethyl)-N-methyl-1-oxo-3,4-dihydroisochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-10(11-7-8-11)17(2)15(18)14-9-12-5-3-4-6-13(12)16(19)20-14/h3-6,10-11,14H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FADSYWYXOQUYCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N(C)C(=O)C2CC3=CC=CC=C3C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-cyanophenyl)methyl]-N,2-dimethylbenzamide](/img/structure/B7526184.png)
![5-[1-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7526187.png)
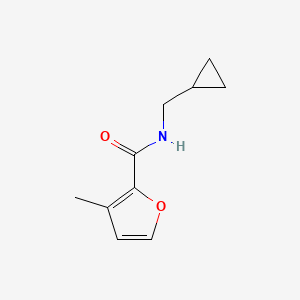
![N-[(3-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide](/img/structure/B7526201.png)
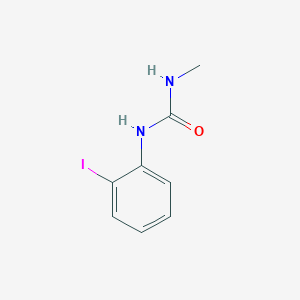

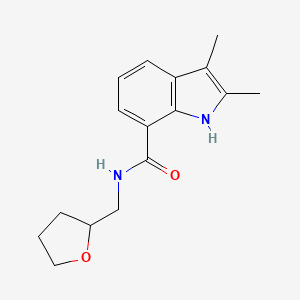
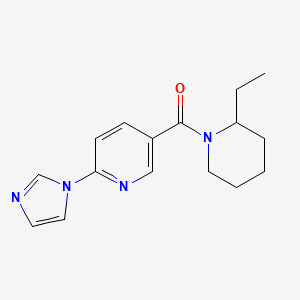

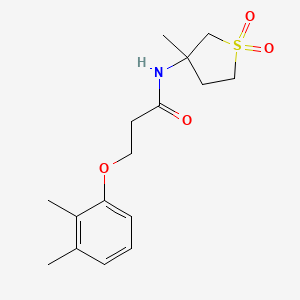
![2-(furan-2-yl)-4-phenyl-N-[[3-(pyridine-3-carbonylamino)phenyl]methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7526250.png)
![1-[2-[4-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl]acetyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B7526255.png)
